molecular formula C24H18O2S B12587078 6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione CAS No. 645401-23-6

6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione

Cat. No.: B12587078
CAS No.: 645401-23-6
M. Wt: 370.5 g/mol
InChI Key: BRYWDQVHAQNUIM-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a pyran ring fused with a thione group and substituted with methoxyphenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxybenzaldehyde with acetophenone in the presence of a base can form an intermediate chalcone, which then undergoes cyclization with elemental sulfur to yield the desired pyran-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to inhibition or activation of specific biochemical processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione is unique due to its combination of a pyran ring with a thione group and specific substitutions. This structural arrangement imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

645401-23-6

Molecular Formula

C24H18O2S

Molecular Weight

370.5 g/mol

IUPAC Name

6-(2-methoxyphenyl)-3,4-diphenylpyran-2-thione

InChI

InChI=1S/C24H18O2S/c1-25-21-15-9-8-14-19(21)22-16-20(17-10-4-2-5-11-17)23(24(27)26-22)18-12-6-3-7-13-18/h2-16H,1H3

InChI Key

BRYWDQVHAQNUIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C(=S)O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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